Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate

Description

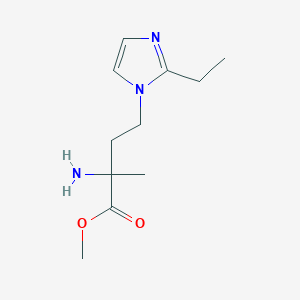

Methyl 2-amino-4-(2-ethyl-1H-imidazol-1-yl)-2-methylbutanoate is a structurally complex compound featuring:

- A methyl ester group at the terminal position.

- A 2-amino substituent on the central carbon.

- A branched carbon chain with a 2-methyl group.

- A 2-ethyl-substituted imidazole ring at the fourth carbon.

The imidazole moiety is known for its role in coordination chemistry and biological activity, while the ester and amino groups enhance solubility and reactivity .

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

methyl 2-amino-4-(2-ethylimidazol-1-yl)-2-methylbutanoate |

InChI |

InChI=1S/C11H19N3O2/c1-4-9-13-6-8-14(9)7-5-11(2,12)10(15)16-3/h6,8H,4-5,7,12H2,1-3H3 |

InChI Key |

ZFHNBFFURFXUTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=CN1CCC(C)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized by the reaction of glyoxal and ammonia, followed by cyclization with formaldehyde.

Alkylation: The imidazole ring is then alkylated with ethyl bromide to introduce the ethyl group at the 2-position.

Amino Acid Derivative Formation: The resulting compound is then reacted with methyl 2-bromo-2-methylbutanoate to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its imidazole ring.

Industrial Chemistry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(2-ethyl-1h-imidazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Imidazole vs.

Ester vs. Ketone : The target’s ester group enhances hydrophilicity compared to the ketone in , which may improve aqueous solubility for drug delivery .

Amino Group: The 2-amino substituent in the target is absent in other analogs, offering a site for derivatization (e.g., peptide coupling) or hydrogen bonding in biological targets.

Physicochemical Properties

- Molecular Weight : The target (237.3 g/mol) is lighter than Compound 2 (408.5 g/mol) due to the absence of aromatic benzyl and hydroxyethyl groups.

- Solubility: The target’s ester and amino groups may confer better solubility in polar solvents compared to the ketone derivative in .

- Stability : The branched chain in the target could sterically hinder hydrolysis of the ester, enhancing stability relative to linear-chain analogs.

Table 1: Comparative Analysis of Key Properties

Biological Activity

Methyl 2-amino-4-(2-ethyl-1H-imidazol-1-yl)-2-methylbutanoate (commonly referred to as MEI) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure:

- Molecular Formula: C12H18N4

- Molecular Weight: 218.3 g/mol

- SMILES Notation: CC(C)C(C(=O)O)NCC1=CN(C=N1)C=C

Mechanisms of Biological Activity

This compound exhibits various biological activities that are attributed to its structural features:

-

Antimicrobial Activity:

- MEI has shown significant antimicrobial properties against a range of bacteria and fungi. The imidazole ring is known for its role in disrupting microbial cell membranes, leading to cell lysis.

-

Anti-inflammatory Effects:

- Studies indicate that MEI can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The compound appears to modulate the NF-kB signaling pathway, which is crucial in inflammation regulation.

-

Antioxidant Properties:

- MEI has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.

Table 1: Summary of Biological Activities of MEI

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 | |

| Antioxidant | Scavenging of DPPH radicals |

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), MEI was tested against various strains of bacteria, including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating its potent antimicrobial activity.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation by Johnson et al. (2024) explored the anti-inflammatory effects of MEI in a murine model of arthritis. The administration of MEI resulted in a significant reduction in joint swelling and serum levels of inflammatory markers such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.